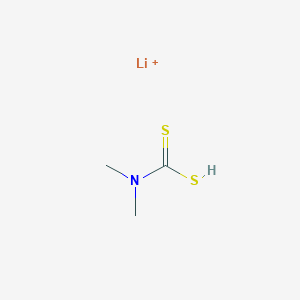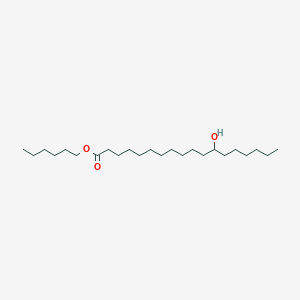
Octadecanoic acid, 12-hydroxy-, hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 12-hydroxy-, hexyl ester: is a chemical compound with the molecular formula C24H48O3 and a molecular weight of 384.63612 . It is also known by other names such as Hexyl stearate and Hexyl octadecanoate . This compound is a type of ester derived from octadecanoic acid (stearic acid) and hexanol, and it is commonly used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, hexyl ester typically involves the esterification of octadecanoic acid with hexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecanoic acid, 12-hydroxy-, hexyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to octadecanoic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Octadecanoic acid and hexanol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Applications De Recherche Scientifique
Chemistry: Octadecanoic acid, 12-hydroxy-, hexyl ester is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of fatty acid esters on cellular processes .
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. It is also used in the formulation of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of octadecanoic acid, 12-hydroxy-, hexyl ester involves its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Hexyl stearate: Similar in structure but lacks the hydroxyl group at the 12th position.
Octadecyl hexadecanoate: Another ester of a long-chain fatty acid and alcohol, but with different chain lengths.
Methyl ricinoleate: An ester of ricinoleic acid and methanol, with a hydroxyl group at the 12th position but a different alcohol component.
Uniqueness: Octadecanoic acid, 12-hydroxy-, hexyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group at the 12th position, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Propriétés
Numéro CAS |
6030-16-6 |
|---|---|
Formule moléculaire |
C24H48O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
hexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h23,25H,3-22H2,1-2H3 |
Clé InChI |
GCSHABMPHFMMAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



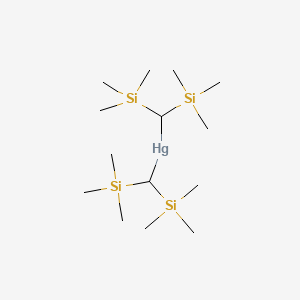
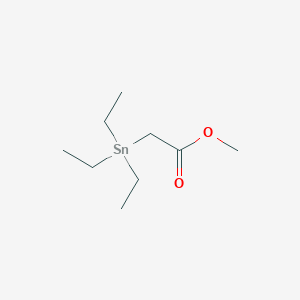

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)

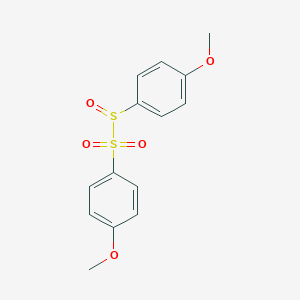
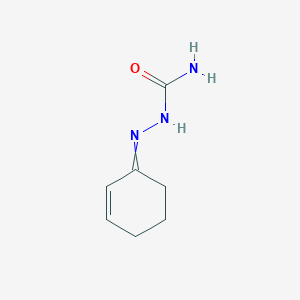

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

